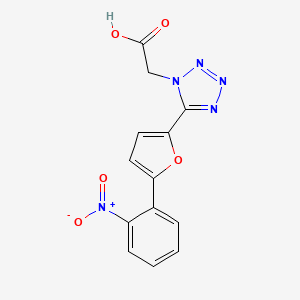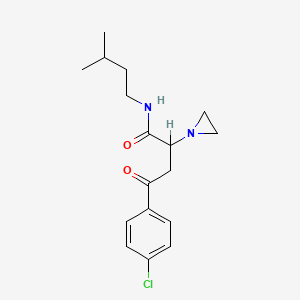
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide is a synthetic organic compound characterized by the presence of an aziridine ring, a chlorophenyl group, and a butyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Butyl Side Chain: The butyl side chain can be attached through a nucleophilic substitution reaction, where a butyl halide reacts with the aziridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, making the process more sustainable and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Alcohol derivatives
Substitution: Various substituted chlorophenyl derivatives
Applications De Recherche Scientifique
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of aziridine-containing compounds with biological systems, providing insights into their mechanisms of action.
Mécanisme D'action
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Beta-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide
- Gamma-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide
Uniqueness
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide is unique due to the specific positioning of the chlorophenyl and butyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological or material properties compared to its analogs.
Propriétés
Numéro CAS |
116383-17-6 |
|---|---|
Formule moléculaire |
C17H23ClN2O2 |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-N-(3-methylbutyl)-4-oxobutanamide |
InChI |
InChI=1S/C17H23ClN2O2/c1-12(2)7-8-19-17(22)15(20-9-10-20)11-16(21)13-3-5-14(18)6-4-13/h3-6,12,15H,7-11H2,1-2H3,(H,19,22) |
Clé InChI |
CFFXKQUUYKGPIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


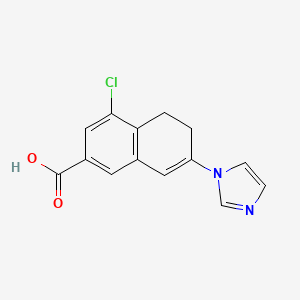


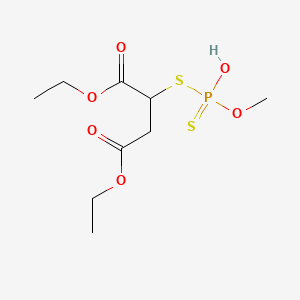
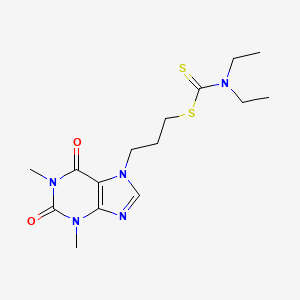
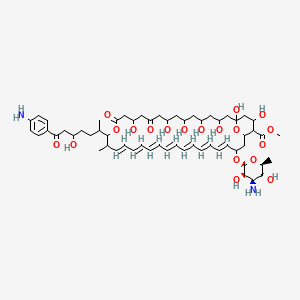
![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)
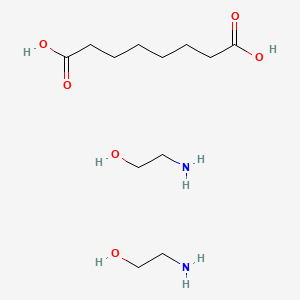
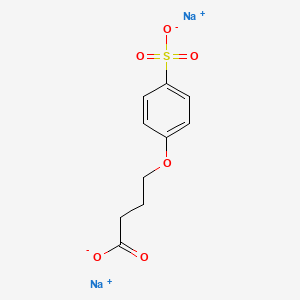
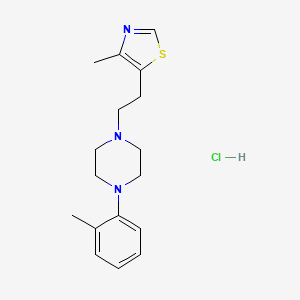
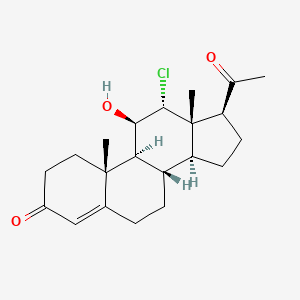

![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-Dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane](/img/structure/B12733011.png)
